molecular formula C9H10FN3O B1405580 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine CAS No. 1355171-72-0

7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine

Cat. No. B1405580
CAS RN: 1355171-72-0
M. Wt: 195.19 g/mol
InChI Key: QEKAGIWOLGNLAE-UHFFFAOYSA-N
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Description

“7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine” is a chemical compound with the CAS Number 1355171-72-0 . It has a molecular weight of 195.2 . The IUPAC name for this compound is 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-ylamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FN3O/c1-13-8-5 (9 (11)12-13)3-4-6 (14-2)7 (8)10/h3-4H,1-2H3, (H2,11,12) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The storage temperature and shipping temperature are not specified .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Synthesis Techniques : Researchers have developed various synthesis techniques for compounds similar to 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine. For example, Abele et al. (2014) described a one-pot diazotation–fluorodediazoniation reaction using fluorine gas for the production of fluoronaphthyridines, highlighting methods to introduce fluorine atoms crucial for such compounds (Abele et al., 2014).

Biological and Pharmacological Research

  • Inhibition of Enzymes : A related compound, 7-methoxy-1H-indazole, has been identified as an inhibitor of nitric oxide synthase, with its crystal structure showing specific molecular interactions (Sopková-de Oliveira Santos et al., 2002).
  • Antitumor Agents : Compounds with structural similarities to this compound have been studied for their potential as antitumor agents. Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 1,8-naphthyridine derivatives, showing promising cytotoxic activity against various tumor cell lines (Tsuzuki et al., 2004).

Chemical Analysis and Labelling Techniques

  • Fluorescence in Biomedical Analysis : The compound 6-methoxy-4-quinolone, derived from a related molecule, has been utilized in biomedical analysis due to its strong fluorescence and stability in various pH conditions, demonstrating the potential for similar compounds in labelling and analytical techniques (Hirano et al., 2004).

Safety and Hazards

The safety information for “7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine” includes a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided .

properties

IUPAC Name

7-fluoro-6-methoxy-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O/c1-13-8-5(9(11)12-13)3-4-6(14-2)7(8)10/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKAGIWOLGNLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2F)OC)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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